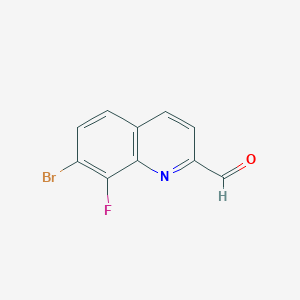![molecular formula C19H17Cl3F2N2O4S B2933066 2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 2361866-77-3](/img/structure/B2933066.png)
2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound with notable applications in both scientific research and industry. This compound consists of a diverse array of functional groups, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through several steps, starting with the preparation of key intermediates. Commonly, the synthesis might involve:
Indole Formation: : A Fischer indole synthesis using phenylhydrazine and a suitable ketone.
Chlorodifluoromethoxy Introduction: : Introduction of the chlorodifluoromethoxy group typically through halogen exchange reactions.
Sulfonamide Formation: : The final sulfonamide bond formation using sulfonyl chloride in the presence of a base.
Industrial Production Methods
On an industrial scale, optimizing reaction conditions for yield, purity, and cost-effectiveness is crucial. Catalysts, solvents, and reaction temperatures are carefully controlled to ensure scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can undergo oxidation to form sulfoxides and sulfones.
Reduction: : Reduction can lead to the cleavage of certain functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the indole and benzene rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: : Various halogenating agents and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: : Oxidized products such as sulfoxides or sulfones.
Reduction: : Reduced derivatives, often affecting the functional groups on the indole and benzene rings.
Substitution: : Varied products depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, this compound is used as a precursor or intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and developing new synthetic routes.
Biology
In biological research, it may be used to probe biochemical pathways or as a tool to modify biological molecules, given its potential to form various covalent bonds with biomolecules.
Medicine
It holds potential as a pharmaceutical intermediate, contributing to the development of novel drugs with therapeutic effects against specific targets.
Industry
In industry, its unique functional groups make it useful for creating specialized materials or as a reagent in the production of complex organic substances.
Wirkmechanismus
Effects
The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. It can act by binding to these targets and altering their activity.
Molecular Targets and Pathways
These pathways might include signal transduction cascades, metabolic pathways, or gene expression regulation mechanisms. The exact molecular targets would depend on the specific application or research context.
Vergleich Mit ähnlichen Verbindungen
Uniqueness
Compared to other similar compounds, this one is distinguished by its chlorodifluoromethoxy group and the combination of sulfonamide and indole structures, offering unique chemical properties and biological activities.
Similar Compounds
2,5-dichloro-N-methylbenzenesulfonamide
5-chloro-2-methyl-1H-indole-3-carboxamide
4-methoxy-2,5-dichlorobenzenesulfonamide
Each of these compounds shares some structural similarity but varies in specific functional groups, leading to different properties and applications.
Conclusion
2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a multifaceted compound with broad applications across various scientific fields. Its unique structure offers numerous possibilities for research and industrial use, highlighting the importance of detailed chemical understanding in developing novel applications.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3F2N2O4S/c1-10-12(13-7-11(30-19(22,23)24)3-4-16(13)26-10)5-6-25-31(27,28)18-9-14(20)17(29-2)8-15(18)21/h3-4,7-9,25-26H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYBYGIMDNYDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
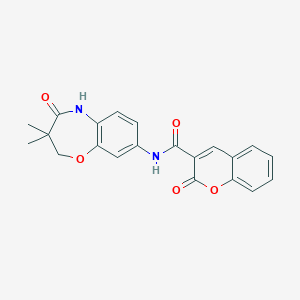
![(3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2932984.png)
![[3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol](/img/structure/B2932985.png)
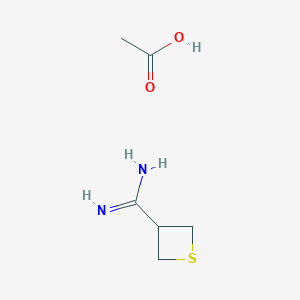
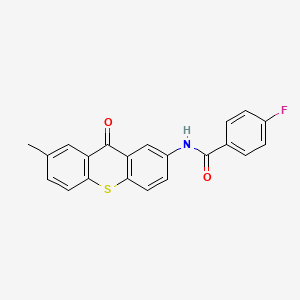
![6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline](/img/structure/B2932991.png)
![1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2932992.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2932993.png)
![N-(2-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2932994.png)

![4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2932998.png)
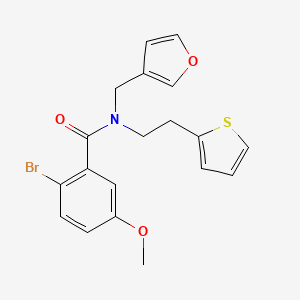
![2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride](/img/structure/B2933003.png)
